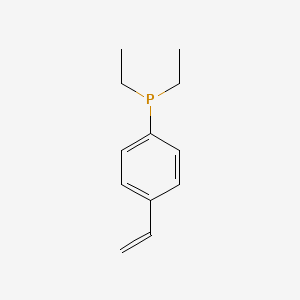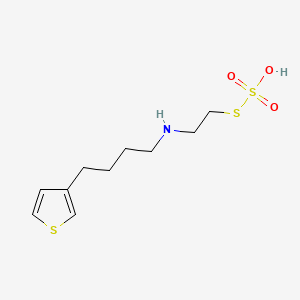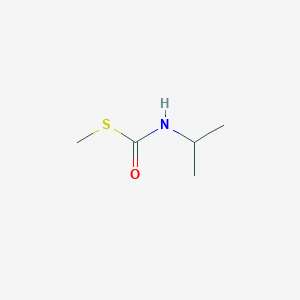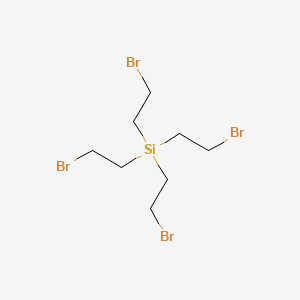
Tetrakis(2-bromoethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(2-bromoethyl)silane is an organosilicon compound with the chemical formula C8H16Br4Si. It is a tetrahedral molecule where a silicon atom is bonded to four 2-bromoethyl groups. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(2-bromoethyl)silane can be synthesized through the reaction of silicon tetrachloride with 2-bromoethanol in the presence of a base. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{HOCH}_2\text{CH}_2\text{Br} \rightarrow \text{Si(OCH}_2\text{CH}_2\text{Br})_4 + 4 \text{HCl} ] The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(2-bromoethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form tetrakis(2-ethyl)silane.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base or a catalyst.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Reduction Reactions: The major product is tetrakis(2-ethyl)silane.
Oxidation Reactions: Products include silanol or siloxane derivatives.
Aplicaciones Científicas De Investigación
Tetrakis(2-bromoethyl)silane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: this compound is used in the production of specialty polymers and as a cross-linking agent in the manufacture of advanced materials.
Mecanismo De Acción
The mechanism of action of tetrakis(2-bromoethyl)silane involves its ability to undergo substitution and addition reactions. The bromine atoms act as leaving groups, allowing the silicon atom to form bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex organosilicon compounds and in the modification of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis(4-bromophenyl)silane
- Tetrakis(phenylethynyl)silane
- Silicon tetrakis(trifluoromethanesulfonate)
Uniqueness
Tetrakis(2-bromoethyl)silane is unique due to its specific structure, which allows for versatile reactivity and the formation of a wide range of derivatives. Its tetrahedral geometry and the presence of bromine atoms make it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
51664-49-4 |
|---|---|
Fórmula molecular |
C8H16Br4Si |
Peso molecular |
459.91 g/mol |
Nombre IUPAC |
tetrakis(2-bromoethyl)silane |
InChI |
InChI=1S/C8H16Br4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12/h1-8H2 |
Clave InChI |
RRSDFIVXJVMQTP-UHFFFAOYSA-N |
SMILES canónico |
C(CBr)[Si](CCBr)(CCBr)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)

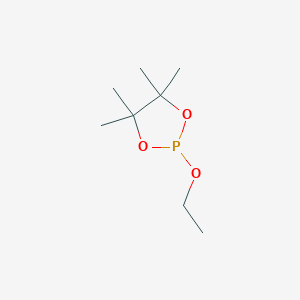

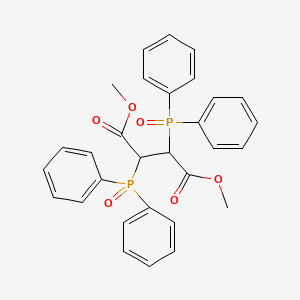
![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)
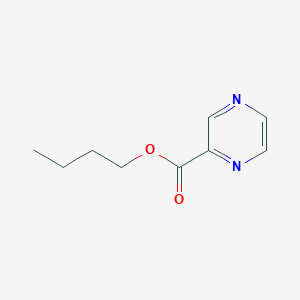


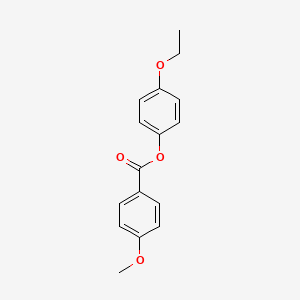
![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
